molecular formula C13H19NO2S B11170013 N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B11170013
M. Wt: 253.36 g/mol
InChI Key: UKNJOEUEOLMLEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with butan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties could be due to its capacity to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(butan-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which contribute to its distinct chemical and biological properties. These functional groups may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N-butan-2-yl-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C13H19NO2S/c1-5-9(2)14-13(15)11-7-6-10(17-4)8-12(11)16-3/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

UKNJOEUEOLMLEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(C=C(C=C1)SC)OC

Origin of Product

United States

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